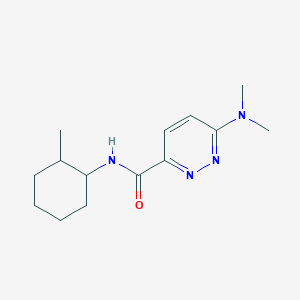![molecular formula C20H19N5O B2631546 2-(1H-indol-1-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}ethan-1-one CAS No. 1797735-58-0](/img/structure/B2631546.png)
2-(1H-indol-1-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are a significant class of compounds that have shown a wide range of biological applications . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful for developing new derivatives .
Molecular Structure Analysis
Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Specific structural analysis for your mentioned compound is not available in the retrieved data.
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of indole derivatives and their applications. For example, Skladchikov et al. (2012) investigated the synthesis, oxidation, and nitration of 7-methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles, leading to a deeper understanding of their chemical properties and potential applications in medicinal chemistry (Skladchikov, Suponitskii, Abdrakhmanov, & Gataullin, 2012). Similarly, Kumar et al. (2022) synthesized novel 1-(1H-indol-1-yl)ethanone compounds, analyzing their computational effects on the COX-2 enzyme and evaluating their in vivo analgesic and anti-inflammatory activity, demonstrating the therapeutic potential of indole derivatives (Kumar, Deepika, Porwal, & Mishra, 2022).
Photoreactivity and Photochemical Properties
The photochemistry of indole derivatives has also been a subject of interest. Fu et al. (1998) studied the photochemistry and crystal structures of α-adamantylacetophenones, offering insights into their photostability and potential applications in developing photoresponsive materials (Fu, Scheffer, Trotter, & Yang, 1998).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of indole derivatives have been explored in various studies. El-Sayed et al. (2011) synthesized new 1-[(tetrazol-5-yl)methyl]indole derivatives and evaluated their antimicrobial activity against a range of pathogens, identifying compounds with potent antibacterial and antifungal activities (El-Sayed, Abdel Megeid, & Abbas, 2011).
Neuroprotective and Antioxidant Properties
Indole derivatives have also shown promise in neuroprotection and antioxidant activities. Buemi et al. (2012) identified indole derivatives targeting the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor, demonstrating improved potency and potential applications in neurodegenerative diseases (Buemi, De Luca, Ferro, Buemi, Russo, De Sarro, Chisari, Ciranna, & Chimirri, 2012).
Propriétés
IUPAC Name |
2-indol-1-yl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-10-19-21-11-16-12-24(9-7-18(16)25(19)22-14)20(26)13-23-8-6-15-4-2-3-5-17(15)23/h2-6,8,10-11H,7,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGIGARLYPWSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CN4C=CC5=CC=CC=C54)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide](/img/structure/B2631463.png)
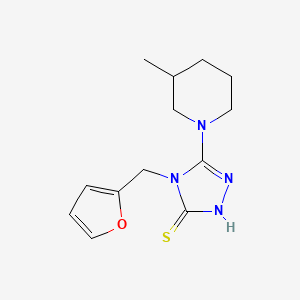
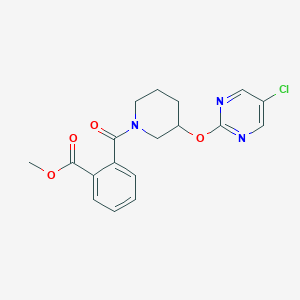
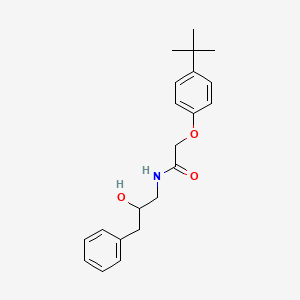
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B2631467.png)
![5-chloro-N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2631470.png)
![2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2631471.png)
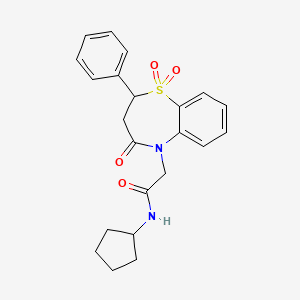

![2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B2631478.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2631481.png)
![N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide](/img/structure/B2631484.png)
![tert-butyl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate](/img/structure/B2631485.png)
